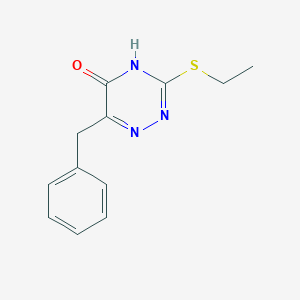
5-(4-hydroxy-3-methoxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-hydroxy-3-methoxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione, commonly known as HMBC, is a thiazolidinedione derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. HMBC is synthesized through a multistep process involving the reaction of various reagents, including 4-hydroxy-3-methoxybenzaldehyde, thiosemicarbazide, and formaldehyde.
作用機序
The exact mechanism of action of HMBC is not fully understood, but it is believed to act through multiple pathways. HMBC has been shown to inhibit the activity of various enzymes, including aldose reductase, which is involved in the development of diabetic complications. It has also been found to activate peroxisome proliferator-activated receptor-gamma (PPAR-gamma), which plays a role in the regulation of glucose and lipid metabolism. Additionally, HMBC has been shown to induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins.
Biochemical and Physiological Effects
HMBC has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic effects. It has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers, which play a role in the development of various diseases. Additionally, HMBC has been found to induce the expression of anti-apoptotic proteins and inhibit the expression of pro-apoptotic proteins, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
HMBC has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, it also has some limitations, including its poor solubility in water and the need for careful control of reaction conditions during synthesis.
将来の方向性
There are several future directions for the research on HMBC, including the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and inflammatory bowel disease. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic and pharmacodynamic properties could enhance its therapeutic potential. Furthermore, the investigation of its mechanism of action and the identification of its molecular targets could provide insights into its therapeutic effects and facilitate the development of more targeted therapies.
合成法
The synthesis of HMBC involves a multistep process that starts with the reaction of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide to form a Schiff base. The Schiff base is then reacted with formaldehyde to produce a thiazolidine ring. The final product is obtained by the oxidation of the thiazolidine ring with hydrogen peroxide. The synthesis of HMBC is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
科学的研究の応用
HMBC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. HMBC has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels. Additionally, HMBC has been investigated for its neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases.
特性
IUPAC Name |
4-hydroxy-3-(hydroxymethyl)-5-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S/c1-18-9-4-7(2-3-8(9)15)5-10-11(16)13(6-14)12(17)19-10/h2-5,14,16H,6H2,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNSVYDDZVTFGT-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C(N(C(=O)S2)CO)O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C/C(=C/C2=C(N(C(=O)S2)CO)O)/C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-3-(hydroxymethyl)-5-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1,3-thiazol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6055629.png)
![1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine](/img/structure/B6055631.png)
![2-chloro-N-[4-ethyl-5-methyl-3-(1-piperidinylcarbonyl)-2-thienyl]-5-(methylthio)benzamide](/img/structure/B6055634.png)
![6-({2-[2-(2,5-dichlorophenoxy)butanoyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B6055636.png)

![ethyl 4-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B6055646.png)

![{2-[(2,4-dichlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6055659.png)
![5-(4-bromobenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055661.png)
![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidin-3-ol](/img/structure/B6055666.png)
![5-(3-ethoxy-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055670.png)
![1-cyclopropyl-5-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6055672.png)
![2-{[2-(4-bromo-2-chlorophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6055676.png)
